![molecular formula C24H25ClN2O2 B1678847 11-(2-氯苯基)-2,3,4,5,10,11-六氢-10-(1-氧戊基)-1H-二苯并[b,e][1,4]二氮杂卓-1-酮 CAS No. 362503-73-9](/img/structure/B1678847.png)

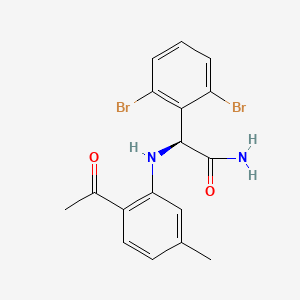

11-(2-氯苯基)-2,3,4,5,10,11-六氢-10-(1-氧戊基)-1H-二苯并[b,e][1,4]二氮杂卓-1-酮

描述

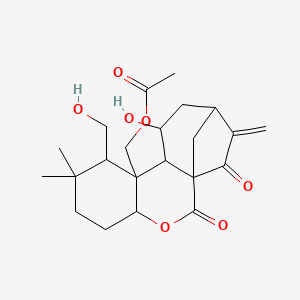

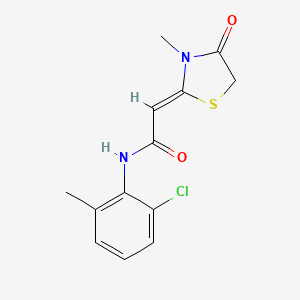

1,4-Benzodiazepines are two nitrogen-containing seven-membered heterocyclic compounds associated with a wide range of biological activities . They are commonly prescribed for various pathologies and have been the subject of extensive research for many decades .

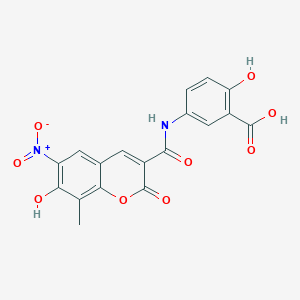

Molecular Structure Analysis

The molecular structure of 1,4-benzodiazepines includes a seven-membered diazepine ring fused to a benzene ring . The specific compound you mentioned also contains additional functional groups, including a chlorophenyl group and a pentyl ketone group.Chemical Reactions Analysis

1,4-Benzodiazepines can undergo a variety of chemical reactions, including condensation with isocyanide reagents to form imidazobenzodiazepines . The specific reactions that “11-(2-Chlorophenyl)-2,3,4,5,10,11-hexahydro-10-(1-oxopentyl)-1H-Dibenzo[b,e][1,4]diazepin-1-one” can undergo would depend on the conditions and reagents used.科学研究应用

合成和结构分析

研究人员已经开发出合成该化合物衍生物的新方法,旨在探索其药理潜力,特别是在中枢神经系统中。一项研究重点介绍了通过缩合和环化过程高效合成新型衍生物,并强调了通过光谱分析对这些化合物的结构测定 (Cortéas、Banos 和 Garcia-Mellado de Cortes,2004 年)。另一项研究工作重点是合成 3-苯基取代的二苯并-1,4-二氮杂卓-1-酮衍生物,包括通过 X 射线单晶衍射进行结构解析,以了解其晶体结构和潜在应用 (Wang 等人,2014 年)。

化学性质和反应

类似的二苯并-1,4-二氮杂卓-1-酮衍生物的化学反应和性质已经得到研究。例如,已经研究了在酸性条件下与二苯并[c,f][1,2]-二氮卓结构相关的偶氮化合物的化学反应,以了解它们的光化学行为和在合成新化合物中的潜在应用 (Joshua 和 Lewis,1967 年)。

潜在的工业应用

对苯二氮卓衍生物的缓蚀性能的研究表明,它们作为酸性介质中低碳钢的缓蚀剂是有效的。这表明在保护金属免受腐蚀方面具有潜在的工业应用,突出了了解此类化合物的分子结构和吸附行为的重要性 (Laabaissi 等人,2021 年)。

安全和危害

未来方向

作用机制

Target of Action

RBC10, also known as “11-(2-Chlorophenyl)-2,3,4,5,10,11-hexahydro-10-(1-oxopentyl)-1H-Dibenzo[b,e][1,4]diazepin-1-one”, primarily targets the Ral protein . Ral is a small GTPase protein that is involved in intracellular signaling .

Mode of Action

RBC10 inhibits the binding of Ral to its effector RALBP1 . This inhibition disrupts the normal functioning of the Ral signaling pathway, leading to changes in cellular processes .

Biochemical Pathways

The primary biochemical pathway affected by RBC10 is the Ral signaling pathway . This pathway plays a crucial role in various cellular processes, including cell proliferation, survival, and migration . By inhibiting the interaction between Ral and RALBP1, RBC10 disrupts this pathway, potentially leading to downstream effects such as reduced cell proliferation and survival .

Pharmacokinetics

It’s known that the pharmacokinetics of a drug can significantly impact its bioavailability and therapeutic efficacy

Result of Action

RBC10 has been shown to inhibit Ral-mediated cell spreading of murine embryonic fibroblasts and anchorage-independent growth of human cancer cell lines . This suggests that RBC10 may have potential anti-cancer properties .

属性

IUPAC Name |

6-(2-chlorophenyl)-5-pentanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClN2O2/c1-2-3-15-22(29)27-20-13-7-6-11-18(20)26-19-12-8-14-21(28)23(19)24(27)16-9-4-5-10-17(16)25/h4-7,9-11,13,24,26H,2-3,8,12,14-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XERBEDAMDXRGFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N1C(C2=C(CCCC2=O)NC3=CC=CC=C31)C4=CC=CC=C4Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11-(2-Chlorophenyl)-2,3,4,5,10,11-hexahydro-10-(1-oxopentyl)-1H-Dibenzo[b,e][1,4]diazepin-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is RBC10 and why is it of interest to cancer researchers?

A1: RBC10 (11-(2-Chlorophenyl)-2,3,4,5,10,11-hexahydro-10-(1-oxopentyl)-1H-Dibenzo[b,e][1,4]diazepin-1-one) is a small molecule identified through virtual screening for its ability to bind to the GDP-bound form of Ral GTPase. [, ] RalA and RalB are proteins involved in various cellular processes, including proliferation, survival, and metastasis, and have been implicated in the development and progression of several cancers. [] Therefore, inhibiting Ral function with compounds like RBC10 is a potential strategy for cancer treatment.

Q2: How does RBC10 interact with its target, Ral GTPase?

A2: RBC10 binds to a specific site on the GDP-bound form of Ral. [] This binding is thought to lock Ral in its inactive GDP-bound state, preventing it from being activated by guanine nucleotide exchange factors (GEFs) and subsequently inhibiting its downstream signaling. []

Q3: What are the downstream effects of RBC10 inhibiting Ral GTPase activity?

A3: While the exact mechanisms are still under investigation, research suggests that RBC10's inhibition of Ral GTPase leads to several effects on cancer cells, including:

- Reduced Cell Viability and Proliferation: Studies have shown that RBC10 can decrease the viability and proliferation of various cancer cell lines. []

- Inhibition of Cell Migration and Invasion: RBC10 has demonstrated the ability to hinder the migration and invasion of cancer cells, key processes in metastasis. []

Q4: Has the Structure-Activity Relationship (SAR) of RBC10 or related compounds been explored?

A4: While the provided research focuses on RBC10 specifically, it mentions identifying several related compounds (RBC6, RBC8) with similar Ral-binding properties. [] This suggests ongoing SAR studies are being conducted to optimize the potency, selectivity, and drug-like properties of these Ral inhibitors.

Q5: Are there any analytical methods used to characterize or quantify RBC10?

A5: The research mentions using Nuclear Magnetic Resonance (NMR) spectroscopy to characterize the interaction between RBC10 and Ral. [] Additional analytical methods for characterizing and quantifying RBC10 are likely employed but not specifically detailed in the provided research papers.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3,5-Di-tert-butyl-4-hydroxybenzoyl)amino]benzoic acid](/img/structure/B1678773.png)

![4-[(E)-3-(3,5-ditert-butyl-4-hydroxyphenyl)prop-2-enoyl]benzoic acid](/img/structure/B1678775.png)